3-(Difluoromethoxy)-N-methylaniline
Overview
Description
“3-(Difluoromethoxy)-N-methylaniline” is a chemical compound with the molecular formula C7H7F2NO . It is used in laboratory chemicals .
Synthesis Analysis
A convenient synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .Molecular Structure Analysis
The molecular structure of “3-(Difluoromethoxy)-N-methylaniline” consists of a benzene ring substituted with a difluoromethoxy group and an amine group .Scientific Research Applications
Bacterial Degradation Studies
Research on aniline degradation by bacteria like Delftia sp. AN3 has shown that this bacterium can use aniline or acetanilide as carbon, nitrogen, and energy sources. While it does not grow on substituted anilines like N-methylaniline, understanding its metabolic pathways can provide insights into environmental bioremediation using similar compounds (Liu et al., 2002).
Chemical Synthesis and Catalysis
The synthesis of difluoromethoxy- and difluorothiomethoxyarenes, which could include derivatives of 3-(Difluoromethoxy)-N-methylaniline, has been explored using fluoroform as a difluorocarbene source. This process is significant in medicinal chemistry and drug discovery (Thomoson & Dolbier, 2013).
Electrosynthesis and Characterisation
Studies on the electropolymerization of N-methylaniline in organic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) provide insights into the formation of poly(N-methylaniline), which could be relevant to understanding the behavior of related compounds like 3-(Difluoromethoxy)-N-methylaniline (Wei et al., 2005).
Photocatalytic Strategies
The use of visible-light photoredox catalysis in synthesizing tri- and difluoromethyl ethers, including 3-(Difluoromethoxy)-N-methylaniline, demonstrates the compound's relevance in photocatalytic processes (Lee et al., 2019).
Chemical and Physical Properties Analysis
Research on the chemical and physical properties of aniline derivatives, including N-methylaniline, helps in understanding the behavior of 3-(Difluoromethoxy)-N-methylaniline in various chemical environments (Sharma & Solanki, 2013).
Theoretical Studies on Reaction Mechanisms
Theoretical studies on the mechanism of reactions involving N-methylaniline derivatives can be applied to 3-(Difluoromethoxy)-N-methylaniline to predict its behavior in various chemical reactions (Li & Kim, 2017).
Safety and Hazards
properties
IUPAC Name |
3-(difluoromethoxy)-N-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F2NO/c1-11-6-3-2-4-7(5-6)12-8(9)10/h2-5,8,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFUZDGTOMMUDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC(=CC=C1)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Difluoromethoxy)-N-methylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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